molecular formula C60H89N15O13 B1637691 alpha-Neoendorphin CAS No. 69671-17-6

alpha-Neoendorphin

Cat. No.: B1637691
CAS No.: 69671-17-6
M. Wt: 1228.4 g/mol
InChI Key: KZTDMJBCZSGHOG-UHFFFAOYSA-N
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Description

Alpha-Neoendorphin is an endogenous opioid peptide with a decapeptide structure . It is derived from the proteolytic cleavage of prodynorphin . The this compound is present in greater amounts in the brain than beta-neoendorphin .


Synthesis Analysis

This compound is a product of the dynorphin gene, which also expresses dynorphin A, dynorphin A- (1-8), and dynorphin B . These opioid neurotransmitters are especially active in Central Nervous System receptors, whose primary function is pain sensation .


Molecular Structure Analysis

This compound has a decapeptide structure with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys .


Chemical Reactions Analysis

Binding of alpha-neoendorphins to opioid receptors (OPR), in the dorsal root ganglion (DRG) neurons results in the reduction of time of calcium-dependent action potential . The alpha-neoendorphins bind OPRD1 (delta), OPRK1 (kappa), and OPRM1 (mu) .


Physical and Chemical Properties Analysis

This compound has a chemical formula of C60H89N15O13 . Its molar mass is 1228.464 g·mol −1 .

Relevant Papers

  • A study by Duque, Ewing, Arturo Mangas, Pablo Salinas, Zaida Díaz-cabiale, José Narváez, and Rafael Coveñas found that this compound immunoreactive fibers can be found in the caudal part of the solitary nucleus, in the caudal and the gelatinosa parts of the spinal trigeminal nucleus, and only low density was found in the central grey matter of medulla .
  • Another study showed that nigral levels of dynorphin B and this compound strongly correlated with the severity of dyskinesia .
  • A review briefly summarizes the basics of endorphin function, goes over the behaviors and regulatory pathways it governs, and examines the variability of alpha-endorphin levels observed between normal and disease/disorder affected individuals .

Scientific Research Applications

Alpha-Neoendorphin in Neuroendocrine Research

This compound (α-NEO) has been studied extensively in the field of neuroendocrine research. For instance, Konya et al. (1994) investigated the release of α-NEO from the anterior pituitary gland in rats, revealing its circadian rhythmicity and suggesting that its release might be mediated via anterior pituitary cell auto-receptor (kappa type) inhibition (Konya, Masuda, Nagai, & Kakishita, 1994). This research offers insights into the role of α-NEO in the endocrine system and its potential physiological implications.

Distribution in Mammalian Brain

Research by Pesini et al. (2002) charted the distribution of α-NEO immunoreactive fibers and perikarya in the diencephalon and brainstem of dogs, suggesting that α-NEO forms separate opiate systems in the dog, different from other opiate peptides (Pesini, Pego-Reigosa, Tramu, & Coveñas, 2002). This study enhances the understanding of α-NEO's role in the mammalian nervous system.

Role in Pain and Stress Responses

Studies have also explored the role of α-NEO in pain and stress responses. Przewłocka et al. (1990) examined the influence of conditioned fear-induced stress on opioid systems in rats, highlighting the differential roles of prodynorphin and proopiomelanocortin systems, of which α-NEO is a part (Przewłocka, Sumová, & Lasoń, 1990). This research is crucial for understanding how endogenous opioids like α-NEO are involved in the body's response to stress and pain.

Involvement in Cardiovascular Functions

The role of α-NEO in the cardiovascular system was investigated by Wegener and Kummer (1994), who demonstrated that immunoreactive dynorphin and α-NEO are contained in postganglionic sympathetic nerve fibers in the guinea pig heart, suggesting an autoinhibitory feedback loop in the sympathetic nervous system (Wegener & Kummer, 1994). This research provides valuable information on the role of α-NEO in cardiac function and regulation.

Potential Therapeutic Applications

Research into the therapeutic applications of α-NEO has been conducted, such as the expression in Escherichia coli of a chemically synthesized gene for α-NEO by Tanaka et al. (1982), indicating potentialfor biotechnological production of α-NEO for research and therapeutic uses (Tanaka, Oshima, Ohsue, Ono, Oikawa, Takano, Noguchi, Kangawa, Minamino, & Matsuo, 1982). This advancement opens doors for further exploration of α-NEO's potential in medical applications.

Endocrine and Reproductive Systems

α-NEO also plays a role in the endocrine and reproductive systems. For example, Slomczynska et al. (1997) found that the level of α-NEO changes during folliculogenesis in porcine ovaries, suggesting a role in the maturation of follicles (Slomczynska, Pierzchała-Koziec, Gregoraszczuk, Maderspach, & Wierzchoś, 1997). Understanding this role can contribute to the knowledge of reproductive biology and potential treatments for reproductive disorders.

Neurotransmitter Role in the Brain

Further, Chavkin et al. (1983) provided evidence supporting the hypothesis that α-NEO and other prodynorphin-derived opioids play a neurotransmitter role in the hippocampus (Chavkin, Bakhit, Weber, & Bloom, 1983). This finding is significant for understanding the complex dynamics of neurotransmission in the brain.

Mechanism of Action

Alpha-neoendorphin acts by binding to opioid receptors in the dorsal root ganglion (DRG) neurons, which results in the reduction of time of calcium-dependent action potential .

Properties

IUPAC Name

6-amino-2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H89N15O13/c1-36(2)30-46(73-56(84)47(32-37-12-4-3-5-13-37)69-51(79)35-67-50(78)34-68-52(80)42(63)31-38-18-22-40(76)23-19-38)55(83)71-44(16-10-28-66-60(64)65)53(81)70-43(14-6-8-26-61)54(82)74-48(33-39-20-24-41(77)25-21-39)58(86)75-29-11-17-49(75)57(85)72-45(59(87)88)15-7-9-27-62/h3-5,12-13,18-25,36,42-49,76-77H,6-11,14-17,26-35,61-63H2,1-2H3,(H,67,78)(H,68,80)(H,69,79)(H,70,81)(H,71,83)(H,72,85)(H,73,84)(H,74,82)(H,87,88)(H4,64,65,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTDMJBCZSGHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H89N15O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1228.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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